2,2,5,9-Tetramethyldeca-4,8-dienal 2,2,5,9-Tetramethyldeca-4,8-dienal
Brand Name: Vulcanchem
CAS No.: 53131-20-7
VCID: VC18420166
InChI: InChI=1S/C14H24O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9,11H,6,8,10H2,1-5H3
SMILES:
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol

2,2,5,9-Tetramethyldeca-4,8-dienal

CAS No.: 53131-20-7

Cat. No.: VC18420166

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

2,2,5,9-Tetramethyldeca-4,8-dienal - 53131-20-7

Specification

CAS No. 53131-20-7
Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
IUPAC Name 2,2,5,9-tetramethyldeca-4,8-dienal
Standard InChI InChI=1S/C14H24O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9,11H,6,8,10H2,1-5H3
Standard InChI Key WNMULXZVYDQAHP-UHFFFAOYSA-N
Canonical SMILES CC(=CCCC(=CCC(C)(C)C=O)C)C

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The IUPAC name, 2,2,5,9-tetramethyldeca-4,8-dienal, reflects its deca-carbon backbone with double bonds at positions 4 and 8 and methyl groups at carbons 2, 2, 5, and 9 . The aldehyde functional group (CHO-\text{CHO}) is positioned at carbon 10, contributing to the compound’s polarity. The SMILES notation CC(=CCCC(=CCC(C)(C)C=O)C)C\text{CC(=CCCC(=CCC(C)(C)C=O)C)C} and InChIKey WNMULXZVYDQAHP-UHFFFAOYSA-N\text{WNMULXZVYDQAHP-UHFFFAOYSA-N} provide unambiguous representations of its structure .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC14H24O\text{C}_{14}\text{H}_{24}\text{O}
Molecular weight (g/mol)208.34
XLogP3-AA4.4
Rotatable bond count6
Topological polar surface area17.1 Ų

The compound’s lipophilicity, indicated by XLogP3-AA=4.4\text{XLogP3-AA} = 4.4, suggests moderate solubility in nonpolar solvents . The presence of six rotatable bonds confers flexibility, potentially influencing its phase behavior and interactions with other molecules.

Stereochemical Considerations

While the PubChem entry for the (4E)(4E)-stereoisomer (CID 1757269) exists , the primary compound lacks specified stereochemistry in most sources. The Δ4,8\Delta^{4,8}-dienal system introduces geometric isomerism, though experimental data on predominant configurations remain limited.

Thermodynamic and Physical Properties

Phase Transition Data

The enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H) of 66.4 kJ/mol at 368 K was derived from measurements spanning 353–416 K using Method A, as cataloged by NIST . This value aligns with trends observed in branched aldehydes, where increased branching reduces intermolecular forces compared to linear analogs.

Table 2: Enthalpy of Vaporization

ΔvapH\Delta_{\text{vap}}H (kJ/mol)Temperature (K)MethodReference
66.4368AStephenson 1987

Method A, referenced by Stephenson and Malanowski, typically involves vapor pressure measurements via ebulliometry or static methods . The moderate ΔvapH\Delta_{\text{vap}}H underscores the compound’s volatility, relevant for applications in fragrance or aerosol formulations.

Spectroscopic and Computational Data

Although experimental spectral data (e.g., IR, NMR) are absent in the provided sources, computational descriptors offer insights. The topological polar surface area (17.1 Ų) correlates with low hydrogen-bonding capacity, consistent with its aldehyde moiety being the sole hydrogen bond acceptor .

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